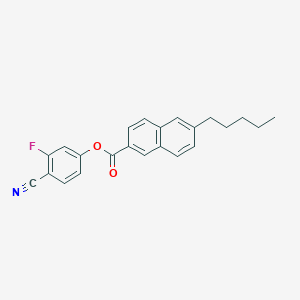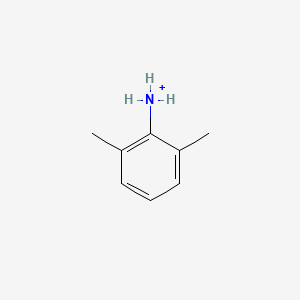
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is a complex organic compound featuring a cyclohexyl group, a dimethylbutan-2-yl group, and a borole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole typically involves multiple steps, starting with the preparation of the cyclohexyl and dimethylbutan-2-yl precursors. These precursors are then subjected to a series of reactions, including alkylation, cyclization, and boronation, under controlled conditions to form the desired borole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized reactors and catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of borohydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole involves its interaction with specific molecular targets and pathways. The compound’s borole ring can interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylboronic acid: Similar in structure but lacks the dimethylbutan-2-yl group.
Dimethylbutylborane: Contains the dimethylbutan-2-yl group but lacks the cyclohexyl group.
Methylborole: A simpler borole compound without the cyclohexyl and dimethylbutan-2-yl groups.
Uniqueness
2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is unique due to its combination of a cyclohexyl group, a dimethylbutan-2-yl group, and a borole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
111525-16-7 |
|---|---|
Molekularformel |
C17H31B |
Molekulargewicht |
246.2 g/mol |
IUPAC-Name |
2-cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C17H31B/c1-13(2)17(4,5)18-12-14(3)11-16(18)15-9-7-6-8-10-15/h11,13,15-16H,6-10,12H2,1-5H3 |
InChI-Schlüssel |
GVCUIZCXHNHCHF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CC(=CC1C2CCCCC2)C)C(C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


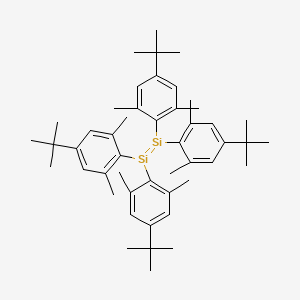
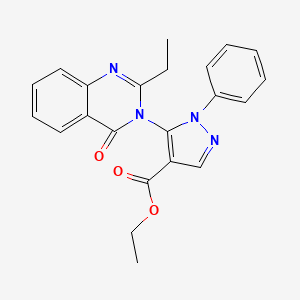

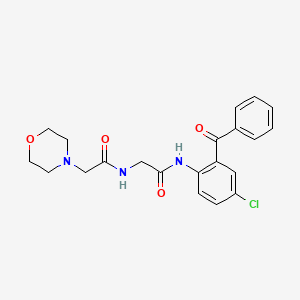
![2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B14323861.png)
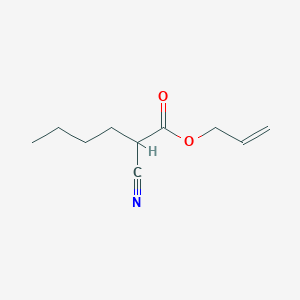
![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)


![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)
